2-Methyl-6-(2,2,2-trifluoroethoxy)-1-benzothiophen-3-amine 1,1-dioxide
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Overview
Description
3-AMINO-2-METHYL-6-(2,2,2-TRIFLUOROETHOXY)-1H-1-BENZOTHIOPHENE-1,1-DIONE is a synthetic organic compound belonging to the benzothiophene family. This compound is characterized by the presence of an amino group, a methyl group, and a trifluoroethoxy group attached to a benzothiophene ring. The unique combination of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-AMINO-2-METHYL-6-(2,2,2-TRIFLUOROETHOXY)-1H-1-BENZOTHIOPHENE-1,1-DIONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and an appropriate electrophile.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution or amination reactions.
Attachment of the Methyl Group: The methyl group can be introduced through alkylation reactions using methylating agents.
Incorporation of the Trifluoroethoxy Group: The trifluoroethoxy group can be introduced through etherification reactions using trifluoroethanol and an appropriate leaving group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-AMINO-2-METHYL-6-(2,2,2-TRIFLUOROETHOXY)-1H-1-BENZOTHIOPHENE-1,1-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: The amino and trifluoroethoxy groups can participate in substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
3-AMINO-2-METHYL-6-(2,2,2-TRIFLUOROETHOXY)-1H-1-BENZOTHIOPHENE-1,1-DIONE has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It can be used in the study of biological pathways and interactions due to its unique functional groups.
Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs or diagnostic agents.
Industry: It can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-AMINO-2-METHYL-6-(2,2,2-TRIFLUOROETHOXY)-1H-1-BENZOTHIOPHENE-1,1-DIONE involves its interaction with specific molecular targets and pathways. The amino and trifluoroethoxy groups can participate in hydrogen bonding, electrostatic interactions, and hydrophobic interactions with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-AMINO-2-METHYL-1H-1-BENZOTHIOPHENE-1,1-DIONE: Lacks the trifluoroethoxy group, resulting in different chemical and biological properties.
3-AMINO-6-(2,2,2-TRIFLUOROETHOXY)-1H-1-BENZOTHIOPHENE-1,1-DIONE: Lacks the methyl group, which can affect its reactivity and interactions.
2-METHYL-6-(2,2,2-TRIFLUOROETHOXY)-1H-1-BENZOTHIOPHENE-1,1-DIONE: Lacks the amino group, leading to different chemical behavior and applications.
Uniqueness
The presence of the amino, methyl, and trifluoroethoxy groups in 3-AMINO-2-METHYL-6-(2,2,2-TRIFLUOROETHOXY)-1H-1-BENZOTHIOPHENE-1,1-DIONE imparts unique chemical and biological properties that distinguish it from similar compounds. These functional groups enable specific interactions and reactivity, making the compound valuable in various research and industrial applications.
Properties
Molecular Formula |
C11H10F3NO3S |
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Molecular Weight |
293.26 g/mol |
IUPAC Name |
2-methyl-1,1-dioxo-6-(2,2,2-trifluoroethoxy)-1-benzothiophen-3-amine |
InChI |
InChI=1S/C11H10F3NO3S/c1-6-10(15)8-3-2-7(18-5-11(12,13)14)4-9(8)19(6,16)17/h2-4H,5,15H2,1H3 |
InChI Key |
MQWQQLWUJYHXJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(S1(=O)=O)C=C(C=C2)OCC(F)(F)F)N |
Origin of Product |
United States |
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